molecular formula C13H16N4OS B1389931 1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide CAS No. 883512-58-1

1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide

Cat. No.: B1389931
CAS No.: 883512-58-1
M. Wt: 276.36 g/mol
InChI Key: WVZNOGLPYDZNEV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . This is followed by further reactions to introduce the piperidine and carbohydrazide groups. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c14-16-12(18)9-4-3-7-17(8-9)13-15-10-5-1-2-6-11(10)19-13/h1-2,5-6,9H,3-4,7-8,14H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZNOGLPYDZNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide
Reactant of Route 2
1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide
Reactant of Route 3
1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide
Reactant of Route 4
1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide
Reactant of Route 5
1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
1-(1,3-Benzothiazol-2-YL)piperidine-3-carbohydrazide

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